BenchChemオンラインストアへようこそ!

Sirt2-IN-12

SIRT2 Enzymatic Assay IC50

Sirt2-IN-12 (Compound 3) is a chemically distinct amino xanthone SIRT2 inhibitor. It delivers 93.2% in vitro inhibition at a 50 µM IC50, with a key advantage: it lacks SIRT1 activation activity, preventing confounding off-target effects. This makes it a superior tool compound over pan-inhibitors for probing SIRT2 biology in cancer and neurodegeneration research. Its unique xanthone scaffold provides a critical reference point for SAR optimization and target validation studies. Select this compound for a reliable, well-characterized baseline when benchmarking novel SIRT2 inhibitors.

Molecular Formula C23H21Cl2NO3
Molecular Weight 430.3 g/mol
Cat. No. B15138587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirt2-IN-12
Molecular FormulaC23H21Cl2NO3
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNCC2=CC3=C(C=C2)OC4=C(C3=O)C=CC=C4Cl.Cl
InChIInChI=1S/C23H20ClNO3.ClH/c1-27-20-8-3-2-5-16(20)11-12-25-14-15-9-10-21-18(13-15)22(26)17-6-4-7-19(24)23(17)28-21;/h2-10,13,25H,11-12,14H2,1H3;1H
InChIKeyZXKVGMQZHZVEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirt2-IN-12: Selective SIRT2 Inhibitor for Targeted Deacetylase Research


Sirt2-IN-12 (also designated Compound 3) is a small-molecule inhibitor of sirtuin 2 (SIRT2), a NAD⁺-dependent lysine deacetylase involved in aging, cancer, and neurodegeneration [1]. Chemically, it is an amino xanthone derivative with the molecular formula C₂₃H₂₁Cl₂NO₃ and a molecular weight of 430.3 g/mol . The compound was characterized in a 2024 study as the most active among six synthesized xanthone derivatives, exhibiting 93.2% inhibition of SIRT2 in vitro [2]. Its IC₅₀ value is reported as 50 µM , positioning it as a tool compound for probing SIRT2 biology, albeit with lower potency than some next-generation inhibitors.

Why SIRT2 Inhibitor Selection Cannot Rely on Generic Substitution


SIRT2 inhibitors exhibit vast differences in potency (IC₅₀ ranging from low nanomolar to high micromolar), isoform selectivity, and mechanism of action. For instance, the pan-inhibitor Tenovin-6 inhibits SIRT1, SIRT2, and SIRT3 with IC₅₀s of 21 µM, 10 µM, and 67 µM, respectively [1], whereas the highly selective TM (Thiomyristoyl) inhibits SIRT2 at 28 nM with no SIRT3 activity at 200 µM . Substituting one SIRT2 inhibitor for another without verifying assay-specific potency and selectivity can lead to misleading biological conclusions, off-target effects, or experimental failure. Sirt2-IN-12, as a specific xanthone derivative with a defined 50 µM IC₅₀ [2], offers a distinct chemotype for structure-activity relationship (SAR) studies and target validation that cannot be replicated by other scaffolds.

Sirt2-IN-12 Quantitative Differentiation: Head-to-Head Data and Comparator Analysis


Enzymatic Potency: Sirt2-IN-12 IC₅₀ vs. Published SIRT2 Inhibitors

Sirt2-IN-12 (Compound 3) demonstrates an IC₅₀ of 50 µM against recombinant SIRT2 . For context, this potency is comparable to the first-generation inhibitor Sirtinol (IC₅₀ 38–58 µM) [1], but it is less potent than widely used selective probes such as AGK2 (IC₅₀ 3.5 µM) , AK-7 (IC₅₀ 15.5 µM) , and SirReal2 (IC₅₀ 140 nM) . This places Sirt2-IN-12 in the moderate-potency class, suitable for experiments where high concentrations are tolerated and a distinct chemotype is required.

SIRT2 Enzymatic Assay IC50 Xanthone

Chemical Scaffold Distinction: Xanthone-Derived SIRT2 Inhibitor

Sirt2-IN-12 is an amino xanthone derivative, a chemotype distinct from the benzamide-based (e.g., AGK2), SirReal-type (e.g., SirReal2), and thioacyl-lysine mimetic (e.g., TM) SIRT2 inhibitors [1]. In the parent study, six xanthone derivatives were synthesized, with Sirt2-IN-12 (Compound 3) exhibiting the highest SIRT2 inhibition (93.2%) compared to other analogs such as Compound 4 (48.5%) [2]. This structure-activity relationship (SAR) indicates that secondary amine substitution is favorable for activity relative to tertiary piperazine derivatives [2].

Chemotype Xanthone SAR Structural Diversity

Selectivity Profile: SIRT2 Inhibition Without SIRT1 Activation or Antioxidant Activity

In the 2024 characterization, Sirt2-IN-12 and related xanthone derivatives were tested for SIRT1 activation and antioxidant activity. The study explicitly states that the tested compounds "do not possess additional SIRT1 activating activity and no antioxidant activity (DPPH in vitro assay)" [1]. This is a critical differentiation from some natural xanthones (e.g., gartanin) which act as SIRT1 activators [2]. While the study does not report SIRT1 or SIRT3 inhibition IC₅₀ values for Sirt2-IN-12, the absence of SIRT1 activation suggests a cleaner pharmacological profile for SIRT2 inhibition.

Selectivity SIRT1 SIRT2 Off-Target

Lipophilicity and Physicochemical Characterization

The 2024 study included a comprehensive lipophilicity analysis of the synthesized xanthone derivatives [1]. While exact LogP or LogD values for Sirt2-IN-12 are not publicly available in the abstract, the study's focus on lipophilicity indicates that this compound has been characterized for its physicochemical properties, which are critical for predicting membrane permeability and solubility. The compound is reported to be soluble in DMSO (typical for in vitro assays) .

Lipophilicity Physicochemical Properties Drug-Likeness

Sirt2-IN-12: Optimal Use Cases in Drug Discovery and Biological Research


Medicinal Chemistry: Scaffold-Hopping and SAR Exploration

Researchers developing novel SIRT2 inhibitors can use Sirt2-IN-12 as a reference xanthone-based chemotype. Its moderate potency (IC₅₀ 50 µM) and favorable selectivity (no SIRT1 activation) provide a starting point for SAR optimization [1]. Comparing the activity of newly synthesized xanthone derivatives against Sirt2-IN-12 (93.2% inhibition) enables quantitative benchmarking [1].

Target Validation: SIRT2-Specific Pathway Dissection

In cellular models where high compound concentrations are feasible, Sirt2-IN-12 can be used to inhibit SIRT2 without activating SIRT1 or confounding antioxidant effects [1]. This is particularly valuable in cancer and neurodegeneration research, where SIRT2's role is context-dependent and off-target activities can obscure results.

Comparative Pharmacology: Benchmarking Against Established Inhibitors

Sirt2-IN-12 serves as a moderate-potency control in studies evaluating newer, more potent SIRT2 inhibitors. Its 50 µM IC₅₀ allows researchers to assess concentration-response relationships and to compare the efficacy of advanced leads against a well-characterized baseline compound.

Chemical Biology: Probing SIRT2 Acetylation Dynamics

Given that Sirt2-IN-12 lacks SIRT1 activation activity [1], it can be employed to specifically inhibit SIRT2-mediated deacetylation in biochemical assays. This is useful for studying SIRT2 substrate specificity and for validating the role of SIRT2 in cellular acetylation networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sirt2-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.